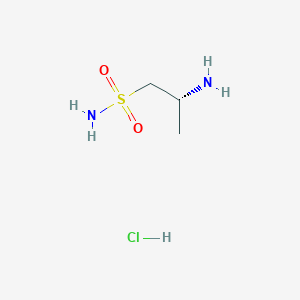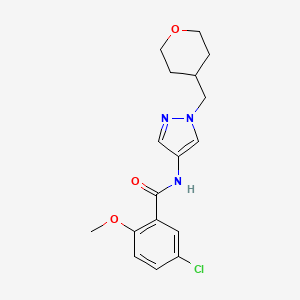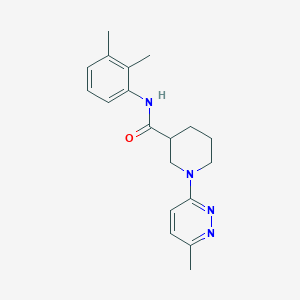
3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride, commonly referred to as DEAP, is an organic compound that has been widely studied for its potential applications in both scientific research and lab experiments. DEAP is a derivative of piperazine, a compound that is known for its versatility in a variety of applications. This molecule has been used in a variety of fields, including biochemistry, medicine, and pharmaceuticals. DEAP has been studied extensively due to its unique properties, which make it suitable for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study on the synthesis and pharmacological evaluation of novel derivatives involving piperazine compounds has been conducted. These compounds were synthesized through a series of reactions, including Claisen Schmidt condensation and Mannich’s reaction, and were evaluated for their antidepressant and antianxiety activities. The study found that certain derivatives exhibited significant activity in behavioral despair (forced swimming) tests and antianxiety effects in the plus maze method, demonstrating the potential for therapeutic applications (Kumar et al., 2017).
Capillary Electrophoresis for Enantiomeric Purity
Capillary electrophoresis has been used to determine the enantiomeric purity of chiral compounds obtained from asymmetry synthesis, including piperazine derivatives. This analytical technique utilized β-cyclodextrin polymer as a chiral selector to achieve enantioseparation, providing a method for assessing the purity of chiral compounds, which is crucial for their application in medicinal chemistry (Wang Jinyue, 2011).
Synthesis and Characterization of Piperazine Derivatives
Another study focused on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts. These compounds were designed as potential dual antihypertensive agents. The study not only provided insights into the synthesis and protonation of these piperazine derivatives but also highlighted the importance of solid-state analytical techniques in determining the structure and properties of such compounds (Marvanová et al., 2016).
Applications in Polymer Science
The synthesis of polyamides containing piperazine and other compounds, demonstrating the versatility of piperazine derivatives in polymer science. These polyamides, synthesized via the addition reaction and subsequent polycondensation, exhibit properties like solubility in DMSO and formic acid, which could be relevant for various industrial and scientific applications (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
3-(diethylamino)-1-piperazin-1-ylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-3-13(4-2)8-5-11(15)14-9-6-12-7-10-14;;/h12H,3-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGKFQSILODVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)




![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2894706.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)


![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)
